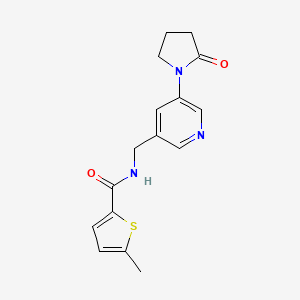

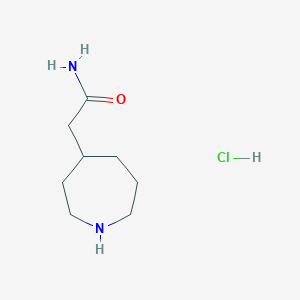

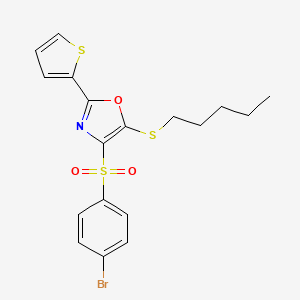

7-Methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide, also known as AB-FUBINACA, is a synthetic cannabinoid compound that has gained significant attention in the scientific community in recent years. This compound belongs to the family of indazole-based synthetic cannabinoids, which are known to have potent psychoactive effects. AB-FUBINACA has been widely used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

作用机制

7-Methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located throughout the central and peripheral nervous systems. It has been shown to have a higher affinity for the CB1 receptor than for the CB2 receptor. The activation of these receptors by this compound leads to the modulation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) signaling.

Biochemical and Physiological Effects:

This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the activation of various signaling pathways. It has been shown to have potent analgesic and anti-inflammatory effects, which are mediated through the activation of the CB1 and CB2 receptors. This compound has also been shown to have neuroprotective effects, which may be mediated through the activation of MAPK signaling.

实验室实验的优点和局限性

7-Methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide has several advantages for use in laboratory experiments, including its high potency, selectivity, and stability. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, there are also some limitations to its use, including the potential for off-target effects and the lack of data on its long-term safety and efficacy.

未来方向

There are several future directions for research on 7-Methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide, including the investigation of its potential as a treatment for various medical conditions, including chronic pain, multiple sclerosis, and epilepsy. Further studies are also needed to investigate its potential as a treatment for drug addiction. Additionally, more research is needed to determine the long-term safety and efficacy of this compound, as well as its potential for abuse and dependence.

合成方法

The synthesis of 7-Methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide involves the reaction of 4-fluorobenzyl cyanide with 2-oxo-3-phenylbutanenitrile in the presence of a base catalyst. The resulting product is then reacted with 1-azetidinyl-3-(pyridin-2-yl)propan-1-one to form this compound. The purity and quality of the product can be improved through various purification methods, including column chromatography and recrystallization.

科学研究应用

7-Methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide has been widely used in scientific research to investigate the potential therapeutic applications of synthetic cannabinoids. It has been shown to have potent analgesic, anti-inflammatory, and neuroprotective effects, which make it a promising candidate for the treatment of various medical conditions, including chronic pain, multiple sclerosis, and epilepsy. This compound has also been used in preclinical studies to investigate its potential as a treatment for drug addiction.

属性

IUPAC Name |

7-methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-21(14-11-22(12-14)17-8-3-4-9-20-17)19(23)16-10-13-6-5-7-15(24-2)18(13)25-16/h3-10,14H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWZIJNBTIXJGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-difluoro-1-(4-fluorobenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2515537.png)

![2-[2-(Chloromethyl)-4-oxoquinazolin-3-yl]acetamide](/img/structure/B2515547.png)

![2,6-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2515553.png)

![1-(4-fluorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2515556.png)